N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide, commonly referred to as Velusetrag, is a complex organic compound with significant pharmacological properties. It is primarily classified as a small molecule drug candidate, which has been investigated for its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders and other medical conditions.
The compound is identified by the CAS Registry Number 866933-46-2 and has been cataloged in various chemical databases, including PubChem and CAS Common Chemistry. Its molecular formula is , indicating a substantial structure that includes multiple functional groups essential for its biological activity .
Velusetrag is classified under the category of quinoline derivatives and azabicyclic compounds. Its unique structure combines elements typical of both classes, contributing to its distinctive pharmacological profile. The presence of a sulfonamide group and a bicyclic framework enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of Velusetrag involves several steps, typically starting from commercially available precursors. The synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity at each stage of synthesis.
Velusetrag's molecular structure can be represented as follows:
The compound features a complex arrangement with multiple stereocenters, which contributes to its three-dimensional conformation critical for biological activity .
The structural representation can be visualized using various chemical drawing software or databases such as PubChem, which provides detailed information on bond connectivity and spatial orientation.
Velusetrag participates in various chemical reactions relevant to its function as a pharmacological agent. Notable reactions include:
These reactions are essential for understanding the stability and reactivity of Velusetrag in biological systems, influencing its efficacy as a drug candidate.
Velusetrag exhibits its pharmacological effects primarily through modulation of specific receptors involved in gastrointestinal motility. It acts as an agonist at certain receptor sites, leading to enhanced peristalsis and improved gastrointestinal transit.
Research indicates that Velusetrag's mechanism involves interactions with neurotransmitter systems that regulate gut function, providing a basis for its therapeutic use in treating conditions like constipation-predominant irritable bowel syndrome (IBS-C) and other motility disorders .
Relevant analyses such as thermal gravimetric analysis (TGA) can provide insights into thermal stability and decomposition temperatures.
Velusetrag has been investigated primarily for its potential applications in:
Its multifaceted applications underscore its importance in both clinical settings and research environments focused on gastrointestinal health .
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2